2,3-Dihydroisoginkgetin

Vue d'ensemble

Description

Molecular Structure Analysis

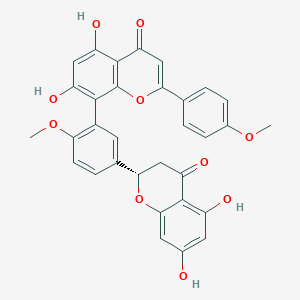

The molecular formula of 2,3-Dihydroisoginkgetin is C32H24O10 . The molecular weight is 568.5 g/mol . The IUPAC name is 8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydroisoginkgetin include a molecular weight of 568.5 g/mol and a molecular formula of C32H24O10 .Relevant Papers One relevant paper is “New constituent from Podocarpus macrophyllus var. macrophyllus shows anti-tyrosinase effect and regulates tyrosinase-related proteins and mRNA in human epidermal melanocytes” by Cheng KT, et al . This paper discusses the role of 2,3-Dihydroisoginkgetin as a tyrosinase inhibitor .

Applications De Recherche Scientifique

2,3-Dihydroisoginkgetin: A Comprehensive Analysis of Scientific Research Applications:

Inhibition of Tyrosinase

2,3-Dihydroisoginkgetin has been identified as an inhibitor of tyrosinase, an enzyme crucial in the process of melanogenesis, which affects pigmentation. It has shown a significant inhibition rate at relatively low concentrations, suggesting its potential use in treatments for hyperpigmentation disorders .

Antioxidant Properties

Research indicates that 2,3-Dihydroisoginkgetin possesses antioxidant properties. Comparative analyses with other flavonoids have demonstrated its effectiveness in scavenging free radicals and reducing oxidative stress .

Anti-SARS-CoV-2 Activities

In the context of the COVID-19 pandemic, 2,3-Dihydroisoginkgetin has been studied for its potential anti-viral properties against SARS-CoV-2 by targeting specific viral enzymes essential for replication .

Sebum Production Regulation

Studies on cultured human sebocytes have shown that 2,3-Dihydroisoginkgetin can inhibit IGF-1-induced AKT1 and ERK1/2 signaling pathways, which are involved in sebum production. This suggests its application in managing skin conditions like acne by regulating sebum levels .

Mécanisme D'action

Target of Action

The primary target of 2,3-Dihydroisoginkgetin is Tyrosinase , an enzyme that plays a crucial role in the production of melanin . This compound acts as an inhibitor of Tyrosinase, thereby affecting the production of melanin .

Mode of Action

2,3-Dihydroisoginkgetin interacts with Tyrosinase, inhibiting its activity. At a concentration of 0.1 mM, it has been shown to inhibit Tyrosinase by 36.84% . This interaction results in a decrease in the production of melanin, a pigment responsible for skin color .

Biochemical Pathways

The inhibition of Tyrosinase by 2,3-Dihydroisoginkgetin affects the melanogenesis pathway, which is responsible for the production of melanin . By inhibiting Tyrosinase, 2,3-Dihydroisoginkgetin reduces the production of melanin, potentially leading to a lightening of skin color .

Pharmacokinetics

Its ability to inhibit tyrosinase at a relatively low concentration suggests that it may have good bioavailability

Result of Action

The primary result of 2,3-Dihydroisoginkgetin’s action is a reduction in melanin production due to the inhibition of Tyrosinase . This can lead to a lightening of skin color. It has also been shown to have low toxicity in HEMn (human epidermal melanocytes) cells, with an IC50 of 86.16 μM .

Propriétés

IUPAC Name |

8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24O10/c1-39-18-6-3-15(4-7-18)26-14-24(38)31-22(36)12-21(35)29(32(31)42-26)19-9-16(5-8-25(19)40-2)27-13-23(37)30-20(34)10-17(33)11-28(30)41-27/h3-12,14,27,33-36H,13H2,1-2H3/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZOCAXXKGNMBF-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

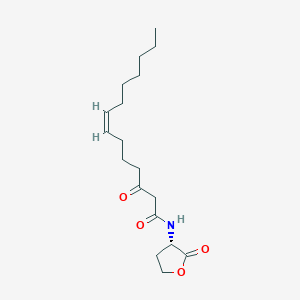

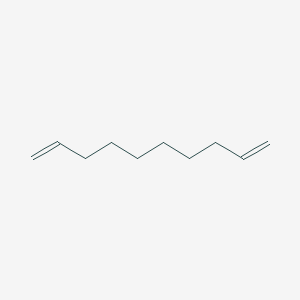

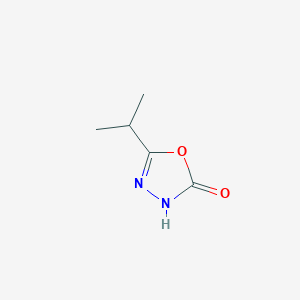

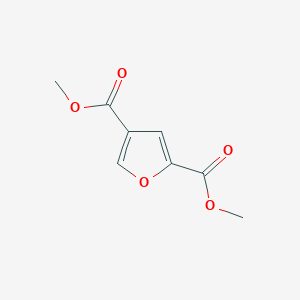

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the presence of 2,3-dihydroisoginkgetin in Metasequoia glyptostroboides?

A1: 2,3-dihydroisoginkgetin has been identified as a constituent of Metasequoia glyptostroboides leaves. [, ] It was first reported as a new compound in this plant species by L. Nowakowska in their 1983 study. []

Q2: Are there any studies on the isolation and purification of 2,3-dihydroisoginkgetin from Metasequoia glyptostroboides?

A2: While the provided abstracts confirm the presence of 2,3-dihydroisoginkgetin in Metasequoia glyptostroboides [, ], they do not offer specific details about the isolation and purification methods used. Further research in full-text articles or other publications is necessary to answer this question comprehensively.

Q3: The provided research mentions other flavonoids present in Metasequoia glyptostroboides. Could there be synergistic effects between 2,3-dihydroisoginkgetin and these compounds?

A3: The research indicates the presence of various flavonoids, including ginkgetin, bilobetin, and others, alongside 2,3-dihydroisoginkgetin. [] While potential synergistic effects between these compounds are plausible, the provided abstracts do not offer insights into such interactions. Further research is needed to investigate this possibility.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale](/img/structure/B157372.png)

![Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI)](/img/structure/B157379.png)

![3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol](/img/structure/B157382.png)